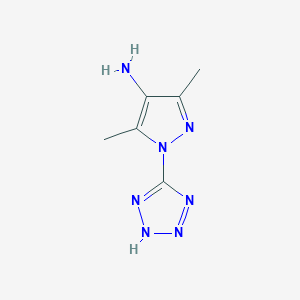
5-Bromo-4-methyl-1,3-thiazole-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-methyl-1,3-thiazole-2-carbonitrile is a heterocyclic compound with the molecular formula C5H3BrN2S It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms
Mecanismo De Acción
Target of Action
Thiazole derivatives are known to have diverse biological activities and can interact with multiple targets. For instance, some thiazole compounds have been found to have antimicrobial, antifungal, antiviral, and antitumor properties .
Mode of Action
The exact mode of action can vary depending on the specific thiazole compound and its targets. Some thiazole compounds work by interacting with enzymes or receptors, thereby altering their function .
Biochemical Pathways
Thiazole compounds can affect various biochemical pathways depending on their specific targets. For instance, some thiazole-based antitumor drugs work by interfering with DNA replication or protein synthesis .
Result of Action
The molecular and cellular effects of thiazole compounds depend on their specific targets and mode of action. For example, thiazole-based antitumor drugs can lead to cell death by causing DNA damage .
Análisis Bioquímico
Biochemical Properties
Thiazole derivatives have been found to have a wide range of medicinal and biological properties, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Cellular Effects
Thiazole derivatives have been found to have a wide range of effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .
Molecular Mechanism
Thiazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is a solid substance and is stored under inert gas (nitrogen or Argon) at 2-8°C .
Dosage Effects in Animal Models
It is known that the compound may cause skin irritation, serious eye irritation, and may be harmful if swallowed .
Metabolic Pathways
Thiazole derivatives have been found to interact with various enzymes and cofactors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methyl-1,3-thiazole-2-carbonitrile typically involves the bromination of 4-methyl-1,3-thiazole-2-carbonitrile. One common method includes the reaction of 4-methyl-1,3-thiazole-2-carbonitrile with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 5-position of the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-4-methyl-1,3-thiazole-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines can be used in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts like Pd(PPh3)4 are commonly used along with bases such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 5-amino-4-methyl-1,3-thiazole-2-carbonitrile, while coupling reactions can produce various aryl or alkyl derivatives .
Aplicaciones Científicas De Investigación
5-Bromo-4-methyl-1,3-thiazole-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Materials Science: The compound is utilized in the development of advanced materials, including organic semiconductors and conductive polymers.
Biological Studies: Researchers use this compound to study the biological activity of thiazole derivatives and their interactions with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-1,3-thiazole-2-carbonitrile: Lacks the bromine atom, resulting in different reactivity and biological activity.
5-Bromo-2-methyl-1,3-thiazole: Similar structure but with a different substitution pattern, affecting its chemical properties.
5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde: Contains an aldehyde group instead of a nitrile, leading to distinct chemical behavior.
Uniqueness
5-Bromo-4-methyl-1,3-thiazole-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications .
Propiedades
IUPAC Name |
5-bromo-4-methyl-1,3-thiazole-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2S/c1-3-5(6)9-4(2-7)8-3/h1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOVRWQIWSSXEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2E)-3-[2-(benzyloxy)phenyl]prop-2-enoic acid](/img/structure/B2609908.png)

![4-Benzyl-1-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2609910.png)
amino}acetamide](/img/structure/B2609912.png)


![2-{[1-(furan-3-carbonyl)pyrrolidin-3-yl]oxy}-4,6-dimethylpyrimidine](/img/structure/B2609920.png)
![[1-Oxido-4-(trifluoromethyl)pyridin-1-ium-3-yl]methanamine](/img/new.no-structure.jpg)

![2-Chloro-N-[4-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]acetamide](/img/structure/B2609924.png)
